4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine
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Overview
Description
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine is a heterocyclic compound that features both an oxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a precursor containing the necessary functional groups to form the oxazole ring. This can be achieved through a condensation reaction between an aromatic aldehyde and an amine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-[2-(2,6-Dichlorophenylamino)-phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one
Uniqueness
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine is unique due to its specific combination of an oxazole and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Properties
CAS No. |
871086-57-6 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)-5-(4-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H16N2O2/c1-11-8-14(9-12(2)19-11)17-18-10-16(21-17)13-4-6-15(20-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
NBJNNPCLSYOZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=NC=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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